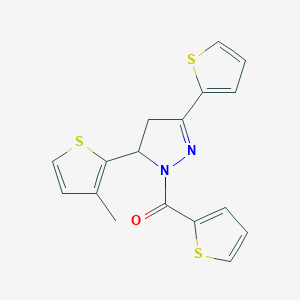
(5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H14N2OS3 and its molecular weight is 358.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula for the compound is C15H15N3S3, with a molecular weight of approximately 313.47 g/mol. It features multiple thiophene rings and a pyrazole core, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3S3 |
| Molecular Weight | 313.47 g/mol |
| Solubility | Soluble in organic solvents |
| Structure | Pyrazole with thiophene substituents |
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that specific pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, showing promising results. For example, studies have reported effective inhibition against E. coli and Staphylococcus aureus at minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Compounds with similar structures have demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative showed an IC50 value of 0.08 µM against MCF-7 cells . The proposed mechanism includes inhibition of key enzymes involved in tumor growth and proliferation.
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Selvam et al. synthesized a series of pyrazole derivatives that exhibited significant anti-inflammatory activity by inhibiting cytokine production in vitro .
- Burguete et al. evaluated the antimicrobial properties of a related pyrazole compound against Mycobacterium tuberculosis, finding it effective at low concentrations .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) : Pyrazoles often inhibit COX enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect cells from oxidative stress.
- Enzyme Inhibition : Certain compounds act as inhibitors of monoamine oxidase (MAO), which can affect neurotransmitter levels and contribute to their analgesic effects .
Propriétés
IUPAC Name |
[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS3/c1-11-6-9-23-16(11)13-10-12(14-4-2-7-21-14)18-19(13)17(20)15-5-3-8-22-15/h2-9,13H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZMPZQRAZKSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














